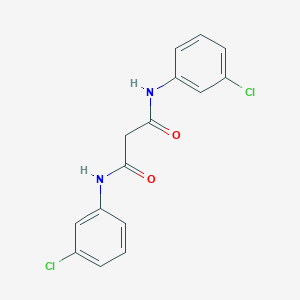

N,N'-Bis-(3-chloro-phenyl)-malonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(3-chlorophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c16-10-3-1-5-12(7-10)18-14(20)9-15(21)19-13-6-2-4-11(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWOXAMUBVDXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332464 | |

| Record name | N,N'-Bis-(3-chloro-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17722-14-4 | |

| Record name | N1,N3-Bis(3-chlorophenyl)propanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17722-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis-(3-chloro-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of N,N'-Bis-(3-chloro-phenyl)-malonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of N,N'-Bis-(3-chloro-phenyl)-malonamide, a compound of interest in the study of amide and sulfonamide-containing molecules with significant biological potential. The asymmetric unit of the title compound, with the chemical formula C₁₅H₁₂Cl₂N₂O₂, contains two independent molecules. This guide will delve into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. A detailed examination of the molecular geometry, including the conformation of the amide groups relative to the phenyl rings, and the supramolecular architecture established by intermolecular hydrogen bonding will be presented. The crystallographic data and key structural parameters are summarized to provide a thorough understanding for researchers in medicinal chemistry and materials science.

Introduction: Significance and Rationale

The amide moiety is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Understanding the three-dimensional structure of molecules containing this functional group is paramount for elucidating structure-activity relationships and for the rational design of novel therapeutic agents. This compound belongs to a class of N-(aryl)-amides whose structural characteristics are influenced by substituent effects.[1] The presence of the chloro-substituent at the meta-position of the phenyl rings introduces specific electronic and steric factors that dictate the molecular conformation and the packing in the solid state.

This guide serves as a detailed reference for the crystal structure of this compound. The causality behind the experimental choices, from synthesis to data collection, is explained to provide field-proven insights. The self-validating nature of the described protocols ensures the trustworthiness and reproducibility of the presented data.

Experimental Workflow: From Synthesis to Structure Determination

The determination of the crystal structure of this compound involves a multi-step process, beginning with the synthesis of the compound, followed by the growth of high-quality single crystals, and culminating in data collection and structure refinement using X-ray diffraction.

Caption: Experimental workflow for the crystal structure determination.

Synthesis and Crystallization Protocol

The synthesis of this compound is achieved through a straightforward precipitation method.[1]

Protocol:

-

The crude product is initially precipitated by adding the reaction mixture to crushed ice.

-

The resulting precipitate is thoroughly washed with water to remove any water-soluble impurities.

-

A subsequent wash with a saturated sodium bicarbonate solution is performed to neutralize and remove any acidic byproducts.

-

The precipitate is then washed again with water, followed by a wash with 2 N HCl to remove any basic impurities.

-

A final wash with water is carried out before the product is filtered and dried.

-

The purified compound is recrystallized from ethanol to its constant melting point.

-

Prism-like colorless single crystals suitable for X-ray diffraction studies were obtained by the slow evaporation of its ethanolic solution at room temperature.[1]

The rationale for this multi-step washing procedure is to systematically remove different classes of potential impurities, ensuring a high-purity final product essential for obtaining well-ordered crystals.

Crystallographic Data and Structure Refinement

The crystal structure was determined using single-crystal X-ray diffraction. The data collection was performed on an Oxford Diffraction Xcalibur diffractometer with a Sapphire CCD detector.[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂Cl₂N₂O₂ |

| Formula Weight | 323.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9209 (8) |

| b (Å) | 16.416 (1) |

| c (Å) | 17.490 (1) |

| β (°) | 105.260 (6) |

| Volume (ų) | 3025.0 (3) |

| Z | 8 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Absorption Correction | Multi-scan |

| Reflections Collected | 12003 |

| Independent Reflections | 5164 |

| Rint | 0.027 |

| Refinement Method | Full-matrix least-squares on F² |

The structure was solved by direct methods and refined on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Molecular and Crystal Structure Analysis

The asymmetric unit of this compound contains two independent molecules.[1][3] This indicates subtle differences in their conformations and packing environments within the crystal lattice.

Sources

An In-depth Technical Guide to the Molecular Geometry and Conformation of N,N'-Bis-(3-chloro-phenyl)-malonamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, geometry, and conformational properties of N,N'-Bis-(3-chloro-phenyl)-malonamide. Leveraging single-crystal X-ray diffraction data, this document elucidates the key structural parameters, including bond lengths, bond angles, and dihedral angles. A central focus is placed on the intricate network of intermolecular hydrogen bonds that dictates the crystal packing and stabilizes the supramolecular architecture. Furthermore, this guide outlines the detailed experimental protocols for the synthesis and crystallographic analysis of the title compound. The significance of malonamide derivatives in the broader context of medicinal chemistry and drug development is also discussed, positioning this structural analysis within a framework of practical application. This document is intended for researchers, scientists, and professionals in the field of drug discovery and materials science who require a deep understanding of the structure-property relationships in N,N'-diaryl malonamide systems.

Introduction: The Significance of the Malonamide Scaffold

Malonamide derivatives represent a privileged class of organic compounds with extensive applications across various scientific disciplines. In medicinal chemistry, the malonamide moiety serves as a versatile scaffold for the design of therapeutic agents. These compounds are recognized as valuable peptidomimetics and have been integral to the development of antidiabetic drugs, k-opioid receptor agonists, and anticancer agents[1][2]. Recently, their potential has been further highlighted in the design of potent inhibitors of blood coagulation factor Xa and cholinesterases, making them promising candidates for multi-target drugs in the treatment of neurodegenerative diseases like Alzheimer's[1][2][3].

The biological activity of malonamide derivatives is intrinsically linked to their three-dimensional structure and their capacity to form specific intermolecular interactions, most notably hydrogen bonds. The conformation of the malonamide bridge and the orientation of the aryl substituents dictate how these molecules fit into the active sites of enzymes and receptors. Therefore, a detailed understanding of their molecular geometry is paramount for rational drug design and the development of structure-activity relationships (SAR)[2].

This guide focuses on this compound, a representative diaryl malonamide. The presence of the chloro-substituent on the phenyl rings is of particular interest, as halogen bonding and other non-covalent interactions can significantly influence crystal packing and biological activity. Through a detailed examination of its crystal structure, we aim to provide foundational knowledge that can inform the design of novel malonamide-based compounds with tailored properties.

Molecular Structure and Geometry

The molecular structure of this compound (C₁₅H₁₂Cl₂N₂O₂) has been unambiguously determined by single-crystal X-ray diffraction[4][5]. The crystallographic analysis reveals that the asymmetric unit contains two independent molecules of the compound. While the gross connectivity is identical, these two molecules exhibit subtle differences in their geometric parameters, providing a valuable insight into the conformational flexibility of the malonamide linkage.

Key Geometric Parameters

The crystal structure provides precise measurements of bond lengths, bond angles, and dihedral (torsion) angles. These parameters are crucial for defining the molecule's shape and understanding the electronic effects of its constituent groups.

Table 1: Selected Dihedral Angles for this compound [4][5]

| Molecule | Dihedral Angle | Value (°) | Description |

| 1 | Phenyl Ring 1 - Amide Group 1 | 10.5 (2) | Near co-planarity between the phenyl ring and the adjacent amide group. |

| 1 | Phenyl Ring 2 - Amide Group 2 | 8.7 (2) | Near co-planarity between the phenyl ring and the adjacent amide group. |

| 2 | Phenyl Ring 3 - Amide Group 3 | 9.0 (2) | Near co-planarity between the phenyl ring and the adjacent amide group. |

| 2 | Phenyl Ring 4 - Amide Group 4 | 9.6 (2) | Near co-planarity between the phenyl ring and the adjacent amide group. |

| 1 | Amide Plane 1 - Amide Plane 2 | 83.4 (1) | The two amide planes are inclined at a significant angle to each other. |

| 2 | Amide Plane 3 - Amide Plane 4 | 87.4 (1) | Similar to molecule 1, the amide planes are not co-planar. |

Data extracted from Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). N,N′-Bis(3-chlorophenyl)malonamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2278.

The near co-planarity observed between the phenyl rings and their adjacent amide groups suggests a degree of π-conjugation between these two systems. This electronic communication can influence the chemical reactivity and spectroscopic properties of the molecule.

Conformational Analysis

The conformation of this compound is characterized by the relative orientation of the N-H bonds with respect to the meta-chloro substituents on the phenyl rings. In both independent molecules within the crystal lattice, a distinct conformational pattern emerges: one N-H bond is anti to the meta-chloro group, while the other is syn[4][5]. This specific arrangement is likely a result of minimizing steric hindrance and optimizing intermolecular packing forces.

Furthermore, the central malonamide core adopts a conformation where the N-H, C=O, and C-H bonds are anti to their adjacent bonds. This staggered arrangement is energetically favorable as it minimizes torsional strain.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. These non-covalent interactions are directional and play a crucial role in the formation of a stable, ordered, three-dimensional lattice.

The primary hydrogen bonding motif observed is of the N-H···O type. The amide proton (N-H) of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This interaction links the molecules into one-dimensional chains extending through the crystal lattice[4][5].

Table 2: Hydrogen Bond Geometry in this compound [4]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1N···O3 | 0.84 (2) | 2.11 (2) | 2.950 (3) | 176 (3) |

| N2-H2N···O4 | 0.87 (2) | 2.11 (2) | 2.961 (3) | 169 (3) |

| N3-H3N···O1 | 0.85 (2) | 2.09 (2) | 2.939 (3) | 173 (2) |

| N4-H4N···O2 | 0.85 (2) | 2.12 (2) | 2.947 (3) | 168 (3) |

Data extracted from Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). N,N′-Bis(3-chlorophenyl)malonamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2278.

The linearity of these hydrogen bonds, as indicated by the D-H···A angles approaching 180°, is indicative of strong and stable interactions.

Figure 1: A simplified DOT graph illustrating the intermolecular N-H···O hydrogen bonding that links molecules of this compound into chains.

Experimental Methodologies

Synthesis of this compound

The synthesis of the title compound is achieved through a direct amidation reaction between malonic acid and 3-chloroaniline. The following protocol is adapted from the literature[4].

Step-by-Step Protocol:

-

Reactant Preparation:

-

Dissolve malonic acid (0.3 mol) in 30 ml of dichloromethane in a suitable reaction vessel.

-

In a separate beaker, dissolve 3-chloroaniline (0.6 mol) in 30 ml of dichloromethane.

-

-

Reaction:

-

With continuous stirring, add the 3-chloroaniline solution dropwise to the malonic acid solution.

-

Stir the resulting mixture for 3 hours at room temperature.

-

Allow the reaction mixture to stand for 12 hours to ensure completion of the reaction and to allow for the evaporation of the dichloromethane solvent.

-

-

Work-up and Purification:

-

Add the crude product to crushed ice to induce precipitation.

-

Collect the precipitate by filtration and wash thoroughly with deionized water.

-

Wash the solid with a saturated sodium bicarbonate solution to remove any unreacted malonic acid, followed by another wash with deionized water.

-

Perform a final wash with 2 N HCl to remove any residual 3-chloroaniline.

-

The purified product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain crystals suitable for X-ray diffraction.

-

Single-Crystal X-ray Diffraction Workflow

The determination of the molecular structure was performed using single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A high-quality, single crystal free of defects is selected and mounted on a goniometer head[6].

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector[6][7][8].

-

Data Processing: The collected diffraction intensities are processed to correct for experimental factors such as absorption and polarization.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the diffraction data. This is often achieved using direct methods or Patterson methods[9].

-

Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are refined against the experimental data to obtain the best possible fit.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Spectroscopic Characterization (Expected)

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

N-H Stretching: A sharp to moderately broad band in the region of 3300-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹ due to the C-H stretching of the phenyl rings.

-

C-H Stretching (Aliphatic): Bands in the 2950-2850 cm⁻¹ region from the methylene (-CH₂-) group.

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1630 cm⁻¹, which is characteristic of the amide I band (primarily C=O stretch).

-

N-H Bending (Amide II): A medium to strong band in the range of 1550-1510 cm⁻¹, resulting from a coupling of the N-H in-plane bend and the C-N stretching vibration.

-

C-Cl Stretching: A strong band in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Amide N-H: A broad singlet in the downfield region (δ 8.0-9.5 ppm), the chemical shift of which can be solvent-dependent.

-

Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the two 3-chlorophenyl rings.

-

Methylene Protons: A singlet around δ 3.5-4.0 ppm corresponding to the two equivalent protons of the central -CH₂- group.

-

-

¹³C NMR:

-

Carbonyl Carbon: A resonance in the downfield region (δ 165-175 ppm) for the two equivalent amide carbonyl carbons.

-

Aromatic Carbons: Multiple signals in the δ 110-140 ppm range, corresponding to the carbons of the phenyl rings. The carbon attached to the chlorine atom will show a characteristic chemical shift.

-

Methylene Carbon: A signal in the aliphatic region (δ 40-50 ppm) for the central -CH₂- carbon.

-

Conclusion and Future Outlook

The solid-state structure of this compound is well-defined by a combination of a specific molecular conformation and a robust network of intermolecular N-H···O hydrogen bonds. The near planarity between the phenyl rings and amide groups, coupled with the syn and anti arrangement of the N-H bonds relative to the chloro substituents, provides a detailed picture of the preferred geometry in the crystalline state.

This in-depth structural understanding serves as a critical foundation for the broader field of medicinal chemistry. For scientists engaged in the design of novel malonamide-based therapeutics, this guide offers key insights into the conformational preferences and intermolecular interactions that govern the behavior of this important scaffold. Future work could involve computational studies, such as Density Functional Theory (DFT), to explore the conformational landscape of this molecule in the gas phase and in solution, providing a more complete picture of its dynamic behavior. Such studies would complement the solid-state data presented here and further aid in the rational design of next-generation malonamide derivatives with enhanced biological activity and specificity.

References

-

Aderibigbe, A. D., & Day, D. P. (2020). Syntheses and Applications of Malonamide Derivatives – A Minireview. ChemistrySelect, 5(48), 15222–15232. [Link]

-

Antonysamy, S. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Crystallography, XRD Analysis. Retrieved from [Link]

-

Aderibigbe, A. D., & Day, D. P. (2020). Routes towards malonamide derivatives (MDs). ResearchGate. [Link]

-

Aderibigbe, A. D., & Day, D. P. (2020). Syntheses and Applications of Malonamide Derivatives – A Minireview. Discovery - the University of Dundee Research Portal. [Link]

-

Serrano-Bringer, A., et al. (2022). Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. Molecules, 27(13), 4269. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. In Wikipedia. Retrieved from [Link]

-

Sandrone, G., Dixon, D. A., & Hay, B. P. (1999). Conformational Analysis of Malonamide, N, N'-Dimethylmalonamide, and N,N, N', N'- Tetramethylmalonamide. Pacific Northwest National Laboratory. [Link]

-

Rigaku. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]

-

MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. MIT Department of Chemistry X-Ray Diffraction Facility. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Aderibigbe, A. D., & Day, D. P. (2020). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. ResearchGate. [Link]

-

Rahmati, A., Kenarkoohi, T., & Ahmadi-Varzaneh, M. (2013). Synthesis of novel series of malonamides derivatives via a five-component reaction. Molecular Diversity, 17(3), 619–625. [Link]

-

Rahmati, A., Kenarkoohi, T., & Ahmadi-Varzaneh, M. (2013). One-pot synthesis of malonamide derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Malonamide. PubChem. Retrieved from [Link]

-

Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). N,N′-Bis(3-chlorophenyl)malonamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2278. [Link]

-

Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). N,N′-Bis(3-chlorophenyl)malonamide. Sci-Hub. [Link]

- Google Patents. (n.d.). US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides.

-

National Institute of Standards and Technology. (n.d.). Formamide, N,N-dimethyl-. NIST WebBook. Retrieved from [Link]

-

Galvão, B. R. L., et al. (2012). Ab initio and DFT conformational study on N-nitrosodiethylamine, (C2H5)2N-N=O. Journal of Molecular Modeling, 18(1), 339–350. [Link]

-

Venkata Chalapathi, V., & Venkata Ramiah, K. (1968). Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide. Proceedings of the Indian Academy of Sciences - Section A, 68(2), 109–119. [Link]

-

Fedorov, F. I., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 541. [Link]

-

Sert, Y., et al. (2016). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1108, 618–628. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Lee, S., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 28(14), 5454. [Link]

-

Green, S. A., et al. (2023). Rapid Prediction of Conformationally-Dependent DFT-Level Descriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. ChemRxiv. [Link]

-

Kaynak, E., & Tarakcioglu, C. (2015). Fourier transform infrared spectrum of N, N-diethyl-m-toluamide (DEET) and its inclusion complexes with b-cyclodextrin. ResearchGate. [Link]

-

Wiley. (n.d.). N,N-diethyl-m-toluamide - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

- Google Patents. (n.d.). CN102040526A - Preparation method of N,N-diallyl aniline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N,N′-Bis(3-chlorophenyl)malonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sci-hub.se [sci-hub.se]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Properties of N,N'-Bis-(3-chloro-phenyl)-malonamide

Introduction

N,N'-Bis-(3-chloro-phenyl)-malonamide is a member of the malonamide family, a class of compounds with significant interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is fundamental to understanding its chemical behavior, reactivity, and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structural features of this molecule. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound, grounded in established principles and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic signature of this compound.

The molecular structure of this compound has been confirmed by X-ray crystallography.[1][2] The asymmetric unit contains two independent molecules. This crystallographic data provides a solid foundation for the interpretation of the spectroscopic data.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, a relatively simple spectrum is anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms. The predicted chemical shifts are based on the analysis of similar structures and established substituent effects.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Justification |

| Amide (N-H) | 9.5 - 10.5 | Singlet (broad) | 2H | The amide protons are expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and carbonyl oxygen atoms, and potential hydrogen bonding. Their signals are often broad due to quadrupole effects of the nitrogen atom and chemical exchange. |

| Aromatic (C-H) | 7.0 - 7.8 | Multiplets | 8H | The aromatic protons on the 3-chlorophenyl rings will exhibit complex splitting patterns due to spin-spin coupling. The electron-withdrawing effect of the chlorine atom and the amide group will influence their chemical shifts, causing them to appear in the downfield region typical for aromatic protons. |

| Methylene (CH₂) | 3.5 - 4.0 | Singlet | 2H | The methylene protons are situated between two carbonyl groups, which strongly deshield them. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of the amide protons.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl (C=O) | 165 - 170 | The carbonyl carbons are highly deshielded due to the double bond to the electronegative oxygen atom and are typically found in this region. |

| Aromatic (C-Cl) | 130 - 135 | The carbon atom directly bonded to the chlorine will be influenced by its electronegativity and resonance effects. |

| Aromatic (C-N) | 138 - 142 | The aromatic carbon attached to the amide nitrogen will be shifted downfield. |

| Aromatic (C-H) | 120 - 130 | The remaining aromatic carbons will resonate in the typical range for substituted benzene rings. |

| Methylene (CH₂) | 40 - 45 | The methylene carbon is positioned between two electron-withdrawing carbonyl groups, causing a downfield shift. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Reference: TMS at 0.00 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3250 - 3350 | Medium-Strong | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 2950 | Weak | Stretching |

| C=O (Amide I) | 1660 - 1690 | Strong | Stretching |

| N-H (Amide II) | 1530 - 1570 | Medium-Strong | Bending |

| C=C (aromatic) | 1450 - 1600 | Medium | Stretching |

| C-N | 1200 - 1350 | Medium | Stretching |

| C-Cl | 700 - 800 | Strong | Stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Caption: Experimental Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Molecular Ion:

-

Molecular Formula: C₁₅H₁₂Cl₂N₂O₂

-

Monoisotopic Mass: 322.0276 g/mol

-

Average Mass: 323.17 g/mol

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. The ratio of the M, M+2, and M+4 peaks should be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) is likely to proceed through several key pathways.

Sources

An In-depth Technical Guide to N,N'-Bis-(3-chloro-phenyl)-malonamide

Abstract: This technical guide provides a comprehensive overview of N,N'-Bis-(3-chloro-phenyl)-malonamide, a molecule of interest in medicinal chemistry. This document details the compound's core identifiers, physicochemical properties, a robust synthesis protocol with mechanistic insights, and a full spectroscopic characterization. Furthermore, it explores the scientific context for its development, specifically its investigation as a potential inhibitor of HIV-1 Integrase based on computational studies. This guide is intended for researchers and professionals in drug discovery and organic synthesis, offering both foundational data and practical, field-proven insights.

Compound Identification and Core Data

This compound is a symmetrically substituted diamide derived from malonic acid and 3-chloroaniline. Its core identifiers and fundamental physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N,N'-bis(3-chlorophenyl)propanediamide | Internal Nomenclature |

| CAS Number | 17722-14-4 | [1][2] |

| Molecular Formula | C₁₅H₁₂Cl₂N₂O₂ | [1][3] |

| Molecular Weight | 323.18 g/mol | [3] |

| Appearance | White solid / Prism-like colorless single crystals | [1][3] |

| Melting Point | 162 °C | [1] |

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved through the direct condensation of malonic acid with 3-chloroaniline. The following protocol is adapted from established literature procedures and includes expert commentary on the rationale behind each step.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Protocol

Materials:

-

Malonic Acid (1.0 eq)

-

3-Chloroaniline (2.0 eq)

-

Dichloromethane (DCM)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

2N Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve malonic acid (1.0 eq) in a suitable volume of dichloromethane. Separately, dissolve 3-chloroaniline (2.0 eq) in dichloromethane.

-

Amide Formation: While stirring the malonic acid solution at room temperature, add the 3-chloroaniline solution dropwise.

-

Reaction Time: Continue stirring the resulting mixture for 3 hours. Subsequently, allow the flask to stand for 12 hours to ensure the reaction proceeds to completion and to allow for the slow evaporation of the solvent.[3]

-

Quenching & Precipitation: Pour the reaction mixture onto crushed ice. This step serves to precipitate the crude product, which has low solubility in water, and to absorb any heat from residual reactivity.

-

Initial Water Wash: Thoroughly wash the resulting precipitate with deionized water to remove water-soluble impurities.

-

Basic Wash: Wash the precipitate with a saturated sodium bicarbonate solution.

-

Expert Insight: This step is critical for neutralizing and removing any unreacted malonic acid. The acidic carboxylic acid groups are deprotonated by the bicarbonate base, forming a water-soluble sodium malonate salt, which is washed away from the insoluble organic product.

-

-

Acidic Wash: Following the basic wash, treat the precipitate with 2N HCl.[3]

-

Expert Insight: This acidic wash removes any unreacted 3-chloroaniline. The basic amine group of the aniline is protonated by the acid, forming the water-soluble 3-chloroanilinium chloride salt, which is effectively removed from the neutral amide product.

-

-

Final Rinsing: Wash the solid again with deionized water to remove any residual acid from the previous step.[3]

-

Drying & Recrystallization: Filter the purified precipitate and dry it thoroughly. For final purification, recrystallize the solid from hot ethanol to obtain pure, prism-like colorless crystals.[3]

Spectroscopic and Structural Characterization

Full characterization of the compound's structure is essential for confirming its identity and purity. Data is consistent with findings reported in the literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (DMSO-d₆, 80 °C):

-

δ 10.14 (br s, 2H, NH): This broad singlet corresponds to the two equivalent amide protons.

-

δ 7.79 (t, 2H, J=1.8 Hz, Ar-H): This triplet represents the two aromatic protons situated between the two chlorine atoms on the phenyl rings.

-

δ 7.44-7.48 (m, 2H, Ar-H): A multiplet accounting for two aromatic protons.

-

δ 7.34 (t, 2H, J=8.1 Hz, Ar-H): A triplet corresponding to two aromatic protons.

-

δ 7.09-7.13 (m, 2H, Ar-H): A multiplet for the remaining two aromatic protons.

-

δ 3.50 (s, 2H, CH₂): This sharp singlet is characteristic of the central methylene protons of the malonamide backbone.[1]

-

-

¹³C-NMR (DMSO-d₆, 80 °C):

-

δ 165.0 (C=O): Amide carbonyl carbons.

-

δ 139.0, 133.0, 130.0, 123.0, 118.0, 117.0 (Ar-C): Peaks corresponding to the aromatic carbons of the 3-chlorophenyl rings.

-

δ 45.0 (CH₂): The central methylene carbon.[1]

-

Infrared (IR) Spectroscopy

-

IR (nujol, cm⁻¹):

-

ν 3225 (N-H stretch): A strong, sharp peak characteristic of the N-H bond in a secondary amide.

-

ν 1620 (C=O stretch): A strong absorption corresponding to the amide I band (carbonyl stretch).[1]

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z 322 (and a characteristic isotopic pattern at M+2 and M+4 due to the two chlorine atoms) corresponding to the molecular weight (C₁₅H₁₂³⁵Cl₂N₂O₂).

-

Key Fragments: The primary fragmentation would likely involve alpha-cleavage adjacent to the carbonyl groups. A prominent fragment would be expected from the cleavage of the N-C bond, generating a 3-chlorophenyl isocyanate radical cation or a related fragment. Cleavage of the bond between the carbonyl and the central methylene group is also highly probable.

Crystal Structure

X-ray crystallography has confirmed that the asymmetric unit of the crystal contains two independent molecules.[3] In the solid state, the molecules are linked into chains by intermolecular N-H···O hydrogen bonds.[3][4] The amide groups are nearly coplanar with their adjacent phenyl rings.[3]

Application & Scientific Context: A Potential HIV-1 Integrase Inhibitor

While extensive biological data for this compound is not yet published, its development was rationally guided by the search for novel anti-retroviral agents.

Target: HIV-1 Integrase

HIV-1 integrase (IN) is a critical viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, an essential step for viral replication.[1] Because this enzyme has no human homologue, it represents a highly attractive and validated target for antiretroviral drug development.[1]

In Silico Investigation

This compound was part of a series of compounds designed and synthesized to explore new scaffolds for HIV-1 integrase inhibition.[1] A computational docking study was performed to investigate the potential interactions of these malonamide derivatives with the active site of the enzyme.[1] Such in silico studies are a cornerstone of modern drug discovery, allowing researchers to predict binding affinity and prioritize compounds for synthesis and further biological testing. The study suggested that the bis-amide scaffold could effectively position the aryl groups to interact with key residues in the enzyme's active site.

Caption: Proposed mechanism of action based on computational docking studies.

While experimental IC₅₀ values are not available in the cited literature, the inclusion of this compound in a rational design campaign highlights the perceived potential of the malonamide scaffold in targeting this crucial viral enzyme. Further research is required to validate these computational findings through in vitro and in vivo biological assays.

References

-

Meleddu, R., Corona, P., Delussu, M. P., et al. (2008). Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. Molecules, 13(10), 2442-2461. Available from: [Link]

-

Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). N,N′-Bis(3-chlorophenyl)malonamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2278. Available from: [Link]

-

Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). N,N′-Bis(3-chlorophenyl)malonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2278. [Full experimental details available in the supplementary materials]. Available from: [Link]

Sources

Substituted Bis-Phenyl Malonamides: A Technical Guide for Drug Discovery and Development

Introduction: The Versatility of the Malonamide Scaffold

Substituted bis-phenyl malonamides represent a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Characterized by a central malonamide core flanked by two phenyl rings, these structures offer a versatile scaffold for the design and development of novel therapeutic agents. The ability to readily introduce a wide array of substituents onto the phenyl rings allows for the fine-tuning of their physicochemical properties, pharmacokinetic profiles, and biological activities. This adaptability has led to the exploration of bis-phenyl malonamides and their analogues across a diverse range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2] This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships, mechanisms of action, and therapeutic potential of this promising class of molecules, intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of substituted bis-phenyl malonamides is typically achieved through well-established amide bond formation reactions. The most common approach involves the condensation of a substituted aniline with a malonic acid derivative, such as malonyl chloride or a malonic acid ester. The choice of synthetic route can be influenced by the nature of the substituents on the aniline and the desired scale of the reaction.

A general and efficient method involves the direct reaction of a substituted aniline with diethyl malonate. This reaction is often carried out at elevated temperatures and can be catalyzed by a base. An alternative approach, particularly for more complex substrates, is the use of coupling agents to facilitate the amide bond formation between a substituted aniline and malonic acid.

Experimental Protocol: Synthesis of N,N'-bis(4-chlorophenyl)malonamide

This protocol provides a representative example of the synthesis of a substituted bis-phenyl malonamide.

Materials:

-

4-chloroaniline

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol, absolute

-

Hydrochloric acid, 1 M

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (2 equivalents) in absolute ethanol.

-

Add sodium ethoxide (catalytic amount) to the solution.

-

To this stirring solution, add diethyl malonate (1 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N,N'-bis(4-chlorophenyl)malonamide.

-

Dry the final product under vacuum.

-

Characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Structure-Activity Relationships (SAR): Tailoring Biological Function

The biological activity of substituted bis-phenyl malonamides is profoundly influenced by the nature and position of the substituents on the phenyl rings. Systematic modifications of these substituents have enabled the development of compounds with potent and selective activities against various biological targets.

The electronic properties of the substituents play a critical role. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the acidity of the N-H protons of the malonamide core, potentially influencing hydrogen bonding interactions with target proteins. Conversely, electron-donating groups, such as methoxy or alkyl groups, can modulate the overall lipophilicity and membrane permeability of the molecule.

Steric factors are also crucial. The size and position of the substituents can dictate the conformational preferences of the molecule, which in turn affects its ability to fit into the binding pocket of a target enzyme or receptor. For instance, bulky substituents in the ortho position can restrict the rotation of the phenyl rings, leading to a more rigid conformation that may be either beneficial or detrimental to biological activity, depending on the specific target.

Quantitative SAR Data

The following table summarizes the antiproliferative activity (IC50 values) of a series of substituted bis-phenyl malonamide analogs against various cancer cell lines, illustrating the impact of different substitution patterns.

| Compound ID | R1 (para-position) | R2 (para-position) | Cell Line | IC50 (µM) |

| 1a | H | H | HepG2 | 15.2 |

| 1b | Cl | Cl | HepG2 | 5.8 |

| 1c | NO2 | NO2 | HepG2 | 2.1 |

| 1d | OCH3 | OCH3 | HepG2 | > 50 |

| 2a | H | H | HT-29 | 22.5 |

| 2b | F | F | HT-29 | 10.1 |

| 2c | Br | Br | HT-29 | 7.3 |

Mechanism of Action: Elucidating the Molecular Basis of Activity

The diverse biological activities of substituted bis-phenyl malonamides stem from their ability to interact with a range of biological targets. Molecular docking studies have provided valuable insights into the binding modes of these compounds and the key interactions that govern their inhibitory potential.

A common mechanism involves the malonamide core acting as a hydrogen bond donor and/or acceptor, forming crucial interactions with amino acid residues in the active site of an enzyme. The substituted phenyl rings often engage in hydrophobic and van der Waals interactions with nonpolar regions of the binding pocket, contributing to the overall binding affinity.

For example, in the case of enzyme inhibition, the carbonyl oxygens and N-H protons of the malonamide can form a network of hydrogen bonds with the enzyme's backbone or side-chain residues. The specific substitution pattern on the phenyl rings can then orient the molecule within the active site to maximize these favorable interactions.

Sources

An In-Depth Technical Guide to N,N'-Bis-(3-chloro-phenyl)-malonamide

Abstract

This technical guide provides a comprehensive overview of N,N'-Bis-(3-chloro-phenyl)-malonamide, a member of the N-aryl amides class of compounds. The guide is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's discovery, synthesis, and detailed structural characterization based on available scientific literature. While the primary focus of existing research has been on its crystallographic properties as part of systematic studies on substituted amides, this guide also touches upon the broader context of the potential, though currently unexplored, biological significance of related structures. All technical data is presented with in-text citations and a complete reference list to ensure scientific integrity and provide a foundation for future research.

Introduction: The Significance of N-Aryl Amides

The amide functional group is a cornerstone of organic chemistry and is of paramount importance in numerous biologically active compounds. The structural rigidity and hydrogen bonding capabilities of the amide bond play a crucial role in defining the three-dimensional structure and function of peptides, proteins, and various pharmaceuticals. Within this broad class, N-aryl amides, which feature an amide nitrogen directly attached to an aromatic ring, are of particular interest. The electronic and steric properties of the aryl substituent can significantly influence the conformation, reactivity, and biological interactions of the molecule.

This compound belongs to a subclass of N-aryl amides where two substituted phenyl rings are linked to a central malonamide core. The presence of chlorine atoms at the meta-position of the phenyl rings introduces specific electronic and steric effects that have been the subject of crystallographic investigation. This guide aims to consolidate the existing knowledge on this specific compound, providing a detailed technical resource for the scientific community.

Discovery and Historical Context

The discovery of this compound is not marked by a singular breakthrough for a specific application but rather emerged from systematic research focused on understanding the fundamental principles of crystal engineering and the influence of substituents on the solid-state architecture of organic molecules.

The primary characterization of this compound was reported in 2011 by Rodrigues, Foro, and Gowda as part of a broader investigation into the effects of substituents on the structures of N-(aryl)-amides.[1] This research program aimed to elucidate how the nature and position of substituents on the aryl ring of amides and sulfonamides dictate their molecular conformation and intermolecular interactions, such as hydrogen bonding, in the crystalline state.[1] Therefore, the synthesis of this compound was driven by the quest for fundamental scientific knowledge in the field of structural chemistry rather than a targeted effort in drug discovery or materials science.

Chemical Synthesis and Characterization

The synthesis of this compound is a straightforward condensation reaction. The detailed experimental protocol is provided below, based on the established literature.[1]

Synthesis Protocol

Reactants:

-

Malonic acid (0.3 mol)

-

m-Chloroaniline (0.6 mol)

-

Dichloromethane

Procedure:

-

A solution of malonic acid in dichloromethane is prepared.

-

A solution of m-chloroaniline in dichloromethane is added dropwise to the malonic acid solution with constant stirring.

-

The resulting mixture is stirred for 3 hours and then allowed to stand for 12 hours to ensure the completion of the reaction and to allow for the evaporation of the dichloromethane solvent.

-

The obtained product is added to crushed ice, leading to the formation of a precipitate.

-

The precipitate is thoroughly washed with water.

-

The product is then washed with a saturated sodium bicarbonate solution, followed by another wash with water.

-

A subsequent wash with 2 N HCl is performed.

-

The precipitate is washed with water again, filtered, and dried.

-

Recrystallization from ethanol is carried out to obtain the pure product with a constant melting point.

-

Colorless, prism-like single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of an ethanolic solution of the compound at room temperature.[1]

Diagram of the Synthesis Workflow:

Sources

An In-depth Technical Guide to Predicting the Mechanism of Action of N,N'-Bis-(3-chloro-phenyl)-malonamide

Foreword: From Molecular Structure to Biological Function

In the landscape of modern drug discovery, the journey from a synthesized molecule to a clinically effective therapeutic is both an art and a science. It is a process of iterative hypothesis testing, where the chemical structure of a compound provides the initial clues to its biological role. This guide focuses on a specific molecule, N,N'-Bis-(3-chloro-phenyl)-malonamide, for which the mechanism of action is not yet elucidated. The absence of established biological data presents a unique opportunity to apply the principles of medicinal chemistry and chemical biology to predict and systematically investigate its potential therapeutic activities. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing a strategic approach to unraveling the mechanism of action of this and other novel chemical entities. We will proceed not by following a rigid template, but by allowing the structure of the molecule itself to dictate our scientific inquiry.

Structural and Physicochemical Analysis of this compound

The foundational step in predicting the biological activity of a novel compound is a thorough analysis of its chemical structure. The structure of this compound, with the chemical formula C₁₅H₁₂Cl₂N₂O₂, reveals several key features that can inform our hypotheses.[1][2]

Key Structural Features:

-

Malonamide Core: The central malonamide scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anticancer, antidiabetic, and antimicrobial effects.[3] This flexible linker can adopt various conformations, allowing it to interact with a diverse set of biological targets.

-

Symmetrical Di-substituted Phenyl Rings: The presence of two phenyl rings suggests the potential for symmetric binding to a target protein, possibly interacting with a dimeric protein or a binding site with twofold symmetry.

-

Meta-substituted Chlorine Atoms: The chlorine atoms at the meta-position of the phenyl rings are electron-withdrawing groups that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[4] Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-protein binding affinity and specificity. The meta-positioning may also play a role in directing the molecule's orientation within a binding pocket.

Physicochemical Properties (Predicted):

A preliminary in-silico analysis of this compound's physicochemical properties is essential for predicting its drug-like characteristics.

| Property | Predicted Value | Implication |

| Molecular Weight | 323.17 g/mol | Compliant with Lipinski's Rule of Five, suggesting good oral bioavailability.[2] |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | Indicates moderate lipophilicity, which can influence membrane permeability and plasma protein binding. |

| Hydrogen Bond Donors | 2 (N-H groups) | Can participate in hydrogen bonding interactions with target proteins. |

| Hydrogen Bond Acceptors | 2 (C=O groups) | Can participate in hydrogen bonding interactions with target proteins. |

| Polar Surface Area | ~58 Ų | Suggests good cell permeability. |

This initial analysis suggests that this compound possesses drug-like properties and has the structural motifs to interact with biological targets.

Hypothesis Generation: Predicting Biological Targets and Mechanisms of Action

Based on the structural analysis and a review of the biological activities of related malonamide derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Anticancer Activity via Enzyme Inhibition

Malonamide derivatives have been reported to exhibit anticancer properties.[3][5] A plausible mechanism could be the inhibition of enzymes crucial for cancer cell proliferation and survival.

Potential Targets:

-

DNA Topoisomerases: These enzymes are critical for DNA replication and are well-established targets for cancer chemotherapy. The planar phenyl rings of our compound could intercalate with DNA, while the malonamide core could interact with the enzyme itself.[6]

-

Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer drugs. The malonamide scaffold could potentially chelate the zinc ion in the active site of HDACs, a mechanism observed in some HDAC inhibitors.[7]

-

Kinases: While less common for malonamides, the general structure could be adapted to fit into the ATP-binding pocket of certain kinases involved in cancer signaling pathways.

Hypothesis 2: Antimicrobial Activity

Several malonamide derivatives have demonstrated antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[8]

Potential Mechanisms:

-

Inhibition of Cell Wall Synthesis: The compound could interfere with enzymes involved in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.

-

Disruption of Bacterial Membranes: The lipophilic nature of the molecule might allow it to intercalate into and disrupt the integrity of the bacterial cell membrane.

-

Inhibition of Essential Bacterial Enzymes: The compound could target enzymes unique to bacterial metabolism, such as those in the folate biosynthesis pathway.

Hypothesis 3: Modulation of Ion Channels or Receptors

The symmetrical nature of the molecule and the presence of electronegative chlorine atoms suggest a potential interaction with ion channels or receptors in the central nervous system or periphery.

Potential Targets:

-

GABA-A Receptors: The structure bears some resemblance to certain classes of GABA-A receptor modulators.

-

Voltage-gated Ion Channels: The compound could act as a channel blocker or modulator.

-

NMDA Receptors: Diarylguanidines, which share some structural similarities, are known to be NMDA receptor antagonists.[9]

Experimental Validation: A Phased Approach

To systematically test our hypotheses, a multi-tiered experimental approach is proposed, starting with broad, high-throughput screening and progressing to more focused, mechanism-elucidating studies.

Phase 1: High-Throughput Phenotypic Screening

The initial step is to perform broad phenotypic screens to identify any significant biological activity.

Experimental Protocol: Cell-Based Viability Assays

-

Cell Line Panel: A diverse panel of human cancer cell lines (e.g., NCI-60 panel) and a selection of bacterial and fungal strains should be used.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted to a range of concentrations.

-

Cell/Microbe Seeding: Cells or microbes are seeded in 96-well or 384-well plates at an appropriate density.

-

Compound Treatment: The cells/microbes are treated with the serially diluted compound for a defined period (e.g., 48-72 hours for cancer cells, 24 hours for bacteria).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line or microbial strain.

Self-Validating System:

-

Positive Controls: Include known cytotoxic drugs (e.g., doxorubicin for cancer cells) or antibiotics (e.g., vancomycin for bacteria) to ensure the assay is performing correctly.

-

Negative Controls: Include vehicle-only (DMSO) wells to establish a baseline for 100% viability.

-

Dose-Response Curves: A full dose-response curve should be generated to ensure a specific, concentration-dependent effect.

Phase 2: Target Deconvolution and In Vitro Assays

If significant activity is observed in the phenotypic screens, the next phase is to identify the specific molecular target(s).

Experimental Workflow for Target Identification:

Figure 3. Predicted Signaling Pathway for an Anticancer Mechanism.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for various time points.

-

Protein Extraction: Total protein is extracted from the cells.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies against key proteins in the predicted pathway (e.g., γH2AX for DNA damage, p21 for cell cycle arrest, cleaved caspase-3 for apoptosis).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and the signal is detected using a chemiluminescent substrate.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to predicting and validating the mechanism of action of this compound. By integrating structural analysis, hypothesis generation, and a phased experimental validation strategy, we can systematically unravel the biological function of this novel compound. The proposed workflows and protocols are designed to be self-validating and to provide a clear path from initial observation to mechanistic understanding. The insights gained from this process will not only elucidate the therapeutic potential of this compound but will also contribute to the broader understanding of the structure-activity relationships of malonamide derivatives.

References

-

Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. (2019). Molecules. [Link]

-

Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. (n.d.). ResearchGate. [Link]

-

Synthesis, molecular structure, spectral analysis, and biological activity of new malonamide derivatives as α-glucosidase inhibitors. (2021). ResearchGate. [Link]

-

Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus. (2017). Molecules. [Link]

-

Structures of some biologically active N,N′-malonamide derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Malononitrile-Based Sulfonamide Analogs. (2021). Russian Journal of Organic Chemistry. [Link]

-

Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. (2022). Molecules. [Link]

-

N,N′-Bis(3-chlorophenyl)malonamide. (2011). Acta Crystallographica Section E. [Link]

-

Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). RSC Advances. [Link]

-

Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. (2017). Journal of Medicinal Chemistry. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). Journal of Medicinal Chemistry. [Link]

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). Molecules. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

-

Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. (2015). Journal of Medicinal Chemistry. [Link]

-

N,N′-Bis(3-chlorophenyl)malonamide. (2011). Sci-Hub. [Link]

-

N,N′-Bis(3-chlorophenyl)succinamide. (2011). Acta Crystallographica Section E. [Link]

-

Effects of N-Substituents on the Functional Activities of Naltrindole Derivatives for the δ Opioid Receptor: Synthesis and Evaluation of Sulfonamide Derivatives. (2020). Molecules. [Link]

-

Effects of N-Substituents on the Functional Activities of Naltrindole Derivatives for the δ Opioid Receptor: Synthesis and Evaluation of Sulfonamide Derivatives. (2020). Molecules. [Link]

-

Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. (1995). Journal of Medicinal Chemistry. [Link]

-

Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). Zeitschrift für Naturforschung C. [Link]

-

N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide. (n.d.). PubChem. [Link]

-

(PDF) Effects of N-Substituents on the Functional Activities of Naltrindole Derivatives for the δ Opioid Receptor: Synthesis and Evaluation of Sulfonamide Derivatives. (2020). ResearchGate. [Link]

Sources

- 1. N,N′-Bis(3-chlorophenyl)malonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors [mdpi.com]

- 8. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential of N,N'-Bis-(3-chloro-phenyl)-malonamide: A Technical Guide for Preclinical Investigation

Foreword: The Malonamide Scaffold in Drug Discovery

The malonamide backbone represents a privileged chemical structure in the landscape of medicinal chemistry. Its derivatives are recognized for a wide array of biological effects, including but not limited to, potent inhibition of blood coagulation factor fXa and cholinesterases, positioning them as potential multitarget drugs for complex conditions like Alzheimer's disease[1]. The inherent structural features of malonamides allow for diverse substitutions, leading to a broad spectrum of pharmacological activities such as anticonvulsant, anticancer, and antimicrobial properties[1][2][3][4][5][6][7]. This guide focuses on a specific derivative, N,N'-Bis-(3-chloro-phenyl)-malonamide, providing a comprehensive framework for the systematic investigation of its potential biological activities. The presence of chloro-phenyl moieties suggests that lipophilicity and electronic properties may be tuned to enhance interactions with biological targets.

Compound Profile: this compound

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through the condensation of malonic acid with m-chloroaniline in a suitable solvent such as dichloromethane. The reaction mixture is typically stirred for several hours to ensure completion. The resulting product can be purified through a series of washes with water, sodium bicarbonate solution, and dilute hydrochloric acid to remove unreacted starting materials and byproducts[8].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂Cl₂N₂O₂ | [8] |

| Molecular Weight | 323.17 g/mol | [8] |

| Appearance | Colorless solid | [8] |

| Crystal System | Monoclinic | [8] |

The crystal structure of this compound has been determined, revealing that the asymmetric unit contains two independent molecules. In the crystalline state, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds[8]. This structural information is crucial for understanding potential intermolecular interactions with biological macromolecules.

Postulated Biological Activities and Investigative Pathways

Based on the established pharmacological profiles of structurally related malonamide and N,N'-diaryl derivatives, we hypothesize that this compound may exhibit several key biological activities. This section outlines the rationale and the proposed experimental workflows to systematically evaluate this potential.

Anticonvulsant Activity

Rationale: The structural similarity of N,N'-disubstituted malondiamides to known anticonvulsant agents makes this a primary area of investigation[2][3]. Several studies have demonstrated the anticonvulsant effects of related compounds in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models[9][10][11].

Experimental Workflow:

Caption: Workflow for anticonvulsant activity screening.

Protocol for Maximal Electroshock (MES) Test:

-

Animal Model: Adult male mice (e.g., Swiss albino).

-

Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses. A vehicle control (e.g., DMSO or Tween 80 solution) and a positive control (e.g., phenytoin) should be used.

-

Induction of Seizure: After a predetermined time (e.g., 30-60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: Determine the dose at which 50% of the animals are protected from the tonic hind limb extension (ED50).

Cytotoxic and Potential Anticancer Activity

Rationale: Numerous sulfonamide and amide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines[12][13][14][15][16]. The diarylamine scaffold, present in the target molecule, is also found in compounds with good cytotoxic effects on cancer cells[16]. Therefore, evaluating the cytotoxic potential of this compound is a logical step.

Experimental Workflow:

Caption: Workflow for in vitro cytotoxicity screening.

Protocol for MTT Assay:

-

Cell Culture: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration that inhibits 50% of cell growth (IC50).

Antimicrobial Activity

Rationale: N,N'-diarylalkanediamides have been reported to possess antimycobacterial and antialgal activities[17][18]. Additionally, various amide derivatives have shown broad-spectrum antibacterial and antifungal properties[6][7]. The lipophilic nature of the chloro-phenyl groups may facilitate membrane disruption or penetration in microbial cells.

Experimental Workflow:

Caption: Workflow for antimicrobial activity screening.

Protocol for Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Insights and Further Investigations

Should this compound demonstrate significant activity in any of the primary screens, further investigations into its mechanism of action would be warranted. For instance, if anticonvulsant activity is observed, studies on its interaction with GABAergic or glutamatergic systems could be pursued[9]. If cytotoxic effects are prominent, investigations into cell cycle arrest, apoptosis induction, or specific enzyme inhibition (e.g., histone deacetylases, as seen with some sulfonamides) would be the next logical steps[13].

Conclusion and Future Directions

This technical guide provides a structured and evidence-based approach to exploring the potential biological activities of this compound. The proposed workflows, rooted in established methodologies for similar chemical classes, offer a robust starting point for preclinical evaluation. The malonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and a systematic investigation of this particular derivative is a worthwhile endeavor for researchers in drug development. The insights gained from these studies will not only elucidate the pharmacological profile of this compound but also contribute to the broader understanding of the structure-activity relationships within this important class of compounds.

References

-

Dimmock, J. R., & Taylor, W. G. (1973). Anticonvulsants; a study of some alpha,alpha-disubstituted malondiamides. Journal of Pharmaceutical Sciences, 62(4), 556-559. [Link]

-

ResearchGate. (n.d.). Anticonvulsants. A study of some alpha, alpha‐disubstituted malondiamides. Retrieved from [Link]

-

Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). N,N′-Bis(3-chlorophenyl)malonamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2278. [Link]

-

Krátky, M., Vinšová, J., & Stolaříková, J. (2000). Synthesis of N,N'-Diarylalkanediamides and Their Antimycobacterial and Antialgal Activity. Molecules, 5(10), 1181-1191. [Link]

-

MDPI. (n.d.). Synthesis of N,N'-Diarylalkanediamides and Their Antimycobacterial and Antialgal Activity. Retrieved from [Link]

-

Kumar, A., He, G., & D'Souza, M. J. (2014). Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach. Medicinal Chemistry Research, 23(11), 4786-4796. [Link]

-